potassium;benzyl(trifluoro)boranuide

Description

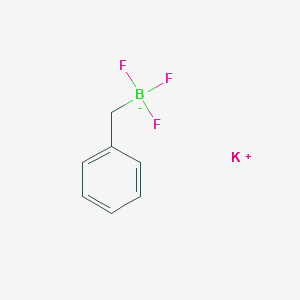

Potassium benzyl(trifluoro)boranuide, also known as potassium trifluoro(4-(methoxycarbonyl)benzyl)borate, is a trifluoroborate salt with a benzyl substituent functionalized by a methoxycarbonyl group. Its molecular formula is C₁₀H₁₀BF₃KO₂, and it is synthesized via nucleophilic substitution reactions, such as the coupling of 4-(methoxycarbonyl)benzyl bromide with potassium trifluoroborate precursors . This compound is widely utilized in nickel-catalyzed electrochemical C(sp²)−C(sp³) cross-coupling reactions due to its ability to generate stable benzyl radicals under oxidative conditions. Its electrochemical reactivity is attributed to a high charge transfer rate constant (k₀ = 5.56 × 10⁻⁵ cm/s), which surpasses that of cesium phenylacetate, enabling efficient radical trapping and minimizing homo-coupling side reactions .

Properties

IUPAC Name |

potassium;benzyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHDAVWURFVTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Scheme

The Grignard approach involves reacting benzylmagnesium halides with boron esters, followed by fluoridation to yield the trifluoroborate salt. A representative pathway is:

Substrate Preparation

Benzyl Grignard reagents (e.g., benzylmagnesium chloride or bromide) are generated in situ by reacting benzyl halides with magnesium turnings in anhydrous tetrahydrofuran (THF). Critical parameters include:

Boron Ester Formation

The Grignard reagent is treated with triisopropyl borate (B(OiPr)₃) at low temperatures (−78°C to 0°C), forming a benzyl boronate intermediate. Excess borate (1.5–2.0 equiv) ensures complete conversion.

Fluoridation and Salt Formation

The boronate intermediate is fluoridated using potassium bifluoride (KHF₂) in dimethylformamide (DMF) at 80–100°C for 6–8 hours. Post-reaction, the product is precipitated with methyl tert-butyl ether (MTBE), yielding potassium benzyl(trifluoro)boranuide with 68–77% purity.

Table 1: Optimization of Grignard-Based Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Grignard:Borate Ratio | 1.1:1 to 1.5:1 | Maximizes boronate formation |

| Fluoridation Time | 6–8 hours | Prevents over-fluoridation |

| Precipitation Solvent | MTBE | Enhances crystal purity |

Organolithium Reagent Approach

Lithium-Benzyl Intermediate Formation

Organolithium methods employ tert-butyllithium (t-BuLi) to deprotonate toluene derivatives, generating a benzyllithium species. This route avoids halide contamination but requires cryogenic conditions:

Low-Temperature Quenching

Triisopropyl borate is added at −78°C to stabilize the lithium-boronate adduct. Subsequent warming to 0°C facilitates ligand exchange, forming the boronate ester.

Fluoridation with KHF₂

Saturated aqueous KHF₂ (4.5 M) is introduced to the boronate solution, followed by acetone extraction and ether precipitation. This method achieves 70–75% yield but demands strict exclusion of moisture.

Alternative Fluoridation Techniques

Direct Boronic Acid Conversion

Benzylboronic acid can be fluoridated using potassium hydrogen difluoride (KHF₂) in aqueous acetone. While simpler, this method suffers from lower yields (50–60%) due to boronic acid instability.

Solvent Effects on Crystallization

Polar aprotic solvents (DMF, DMSO) enhance fluoridation kinetics but complicate purification. MTBE emerges as the preferred anti-solvent, yielding >95% pure crystals after vacuum drying.

Table 2: Solvent Performance in Fluoridation

| Solvent | Reaction Rate (h⁻¹) | Purity (%) | Yield (%) |

|---|---|---|---|

| DMF | 0.15 | 96 | 68 |

| THF | 0.10 | 92 | 62 |

| Acetone | 0.08 | 88 | 58 |

Comparative Analysis of Methods

Yield and Purity Trade-offs

Chemical Reactions Analysis

Types of Reactions

Thiadicarbocyanine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed in anhydrous conditions to prevent the hydrolysis of the reducing agent.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. The reaction conditions often involve the use of catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thiadicarbocyanine may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or sulfides.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium benzyl(trifluoro)boranuide is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of biaryl compounds from aryl halides and boron-containing reagents. The stability of trifluoroborates under moisture and air conditions makes them ideal candidates for these transformations.

Table 1: Summary of Cross-Coupling Reactions Using Potassium Benzyl(Trifluoro)boranuide

Borylation Reactions

Potassium benzyl(trifluoro)boranuide can also participate in borylation reactions, where it acts as a borylating agent to convert aryl bromides into arylboronic acids without requiring deprotection steps. This method is advantageous due to its simplicity and high functional group tolerance.

Case Study: Borylation of Aryl Bromides

- Objective : To synthesize arylboronic acids from aryl bromides.

- Method : Aryl bromides were treated with potassium benzyl(trifluoro)boranuide under mild conditions.

- Results : High yields were achieved (up to 95%) with minimal side reactions, demonstrating the effectiveness of this reagent in borylation processes .

Synthesis of Bioactive Compounds

Potassium benzyl(trifluoro)boranuide has been employed in the synthesis of various bioactive molecules, including potential anticancer agents. Its ability to form stable intermediates allows for the construction of complex molecular architectures that are crucial in drug development.

Table 2: Bioactive Compounds Synthesized Using Potassium Benzyl(Trifluoro)boranuide

| Compound Name | Biological Activity | Synthesis Method | Yield (%) |

|---|---|---|---|

| Compound A | Cytotoxic against cancer cells | Suzuki coupling with aryl halides | 80 |

| Compound B | Antimicrobial properties | Borylation followed by coupling | 70 |

| Compound C | Inhibitor of enzyme X | Sequential cross-coupling | 75 |

Development of Therapeutic Agents

The compound has shown promise in developing therapeutic agents through its incorporation into complex scaffolds that target specific biological pathways. Research indicates that derivatives synthesized from potassium benzyl(trifluoro)boranuide exhibit significant cytotoxicity against various cancer cell lines.

Industrial Applications

In addition to its laboratory uses, potassium benzyl(trifluoro)boranuide finds applications in the production of specialty chemicals and materials. Its stability under oxidative conditions makes it suitable for various industrial processes where moisture and air sensitivity are concerns.

Mechanism of Action

The mechanism of action of Thiadicarbocyanine involves its ability to absorb light and undergo photoinduced electron transfer processes. This property makes it useful in applications such as photodynamic therapy, where it can generate reactive oxygen species to induce cell death in targeted tissues. The molecular targets and pathways involved include cellular components such as membranes and proteins, which are affected by the reactive oxygen species generated during the photodynamic process.

Comparison with Similar Compounds

Structural and Functional Variations

Trifluoroborate salts are distinguished by their organic substituents, which dictate their reactivity and applications. Below is a comparative analysis of key analogues:

Reactivity and Performance

- Electrochemical Reactivity : Potassium benzyl(trifluoro)boranuide exhibits superior electrochemical reactivity compared to cesium phenylacetate, with a 4× higher k₀ value, enabling rapid radical formation critical for cross-coupling efficiency .

- Cross-Coupling Efficiency : Heteroaryl derivatives (e.g., N-methylpyrazolo) achieve >80% yields in Suzuki-Miyaura reactions , while alkenyltrifluoroborates require NaHMDS as a base for optimal stereospecificity in Ni-catalyzed reactions .

- Stability : Bicyclopentane-substituted trifluoroborates demonstrate enhanced thermal stability due to their rigid, bulky frameworks, making them suitable for prolonged storage .

Key Research Findings

Electrochemical Advantages

Potassium benzyl(trifluoro)boranuide’s electrochemical profile enables its use in sustainable cross-coupling methodologies. Its rapid radical formation at 1.2 V (vs. Fc+/0) minimizes side reactions, achieving 86% yield in TEMPO-mediated couplings . In contrast, alkenyltrifluoroborates require higher temperatures (80°C) and specialized bases (t-BuONa) for comparable efficiency .

Steric and Electronic Effects

- Steric Hindrance : Bicyclopentane and spirocyclic substituents reduce undesired side reactions by restricting molecular flexibility .

- Electronic Modulation : Thiophene and pyrazole substituents alter electron density, enhancing compatibility with electron-deficient aryl halides in cross-coupling reactions .

Limitations and Challenges

Q & A

[Basic] What are the recommended synthetic protocols for potassium benzyl(trifluoro)boranuide, and how can reproducibility be ensured?

Potassium benzyl(trifluoro)boranuide is typically synthesized via transmetallation or ligand-exchange reactions. A common approach involves reacting benzylmagnesium halides with potassium trifluoroborate salts under inert conditions. For example, a procedure analogous to the synthesis of potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate (yield: 65% at 5 mmol scale) can be adapted, ensuring strict control of stoichiometry, temperature (−78°C to room temperature), and anhydrous solvents . Reproducibility requires meticulous purification (e.g., recrystallization from THF/hexane) and characterization via and NMR to confirm absence of residual ligands or byproducts.

[Basic] What safety precautions are critical when handling potassium benzyl(trifluoro)boranuide?

This compound is hygroscopic and may decompose upon exposure to moisture. Key precautions include:

- Use of gloveboxes or Schlenk lines under nitrogen/argon.

- Immediate consultation with a physician if inhaled or ingested, as per safety data sheets for related trifluoroborate salts .

- Storage in airtight containers at −20°C to prevent degradation.

[Advanced] How can researchers optimize Suzuki-Miyaura cross-coupling reactions using potassium benzyl(trifluoro)boranuide?

Optimization involves:

- Catalyst selection : Pd(PPh) or PdCl(dppf) at 1–5 mol% loading.

- Solvent/base systems : Dioxane/water mixtures with KCO or CsCO to enhance solubility and stability of the boranuide .

- Temperature : 80–100°C for 12–24 hours.

- Monitoring : TLC or GC-MS to track consumption of the boranuide. Contradictions in yields (e.g., 65% vs. literature-reported 80%) may arise from trace oxygen or moisture; replicate reactions under rigorously anhydrous conditions to validate results .

[Advanced] What analytical strategies resolve discrepancies in NMR characterization of potassium benzyl(trifluoro)boranuide derivatives?

Discrepancies in NMR signals (e.g., vinyl proton splitting patterns) often stem from stereochemical isomerism or paramagnetic impurities. For example, in potassium (E)-trifluoro(2-(thiophen-2-yl)vinyl)borate, the vinyl proton appears as a doublet () at δ 7.24–6.05 ppm . To resolve ambiguities:

- Compare experimental shifts with computed spectra (e.g., PubChem data ).

- Use NMR to confirm trifluoroborate integrity (δ −140 to −150 ppm).

- Employ 2D NMR (COSY, HSQC) to assign coupling networks.

[Basic] Which spectroscopic techniques are essential for characterizing potassium benzyl(trifluoro)boranuide?

- NMR : Identifies benzyl protons (δ 7.3–7.5 ppm) and vinyl/alkyl groups.

- NMR : Confirms trifluoroborate moiety (δ −145 ppm) .

- IR Spectroscopy : B-F stretches near 1450–1500 cm.

- Elemental Analysis : Validates potassium content (theoretical: ~20.6% for CHBFK) .

[Advanced] What mechanistic insights govern Brønsted acid-mediated alkenylation reactions with this compound?

In Brønsted acid-catalyzed reactions (e.g., α-alkenylation of dihydropyrans), the boranuide acts as a stabilized nucleophile. The acid protonates the substrate, generating a carbocation that undergoes electrophilic attack by the benzyl group. Key variables:

- Acid strength : Triflic acid (strong acid) vs. acetic acid (weak) alters reaction rate and regioselectivity.

- Steric effects : Bulky benzyl groups may hinder attack, requiring longer reaction times .

- Competing pathways : Monitor for proto-deboronation byproducts via NMR.

[Basic] How should researchers address solubility challenges during purification?

Potassium benzyl(trifluoro)boranuide is sparingly soluble in nonpolar solvents. Recommended steps:

- Recrystallization : Use THF/hexane mixtures at −20°C.

- Column chromatography : Employ silica gel deactivated with triethylamine to prevent decomposition.

- Alternative solvents : DMSO or DMF for derivatization, followed by precipitation .

[Advanced] What computational methods support the design of derivatives with enhanced reactivity?

- DFT calculations : Predict thermodynamic stability of boranuide isomers and transition states in cross-coupling.

- Molecular docking : Model interactions with Pd catalysts to optimize ligand geometry.

- Hammett studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzyl) with reaction rates .

[Basic] How is the compound’s stability assessed under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >150°C).

- Long-term stability : Store aliquots at −20°C, −80°C, and room temperature; monitor via NMR monthly.

- Hygroscopicity testing : Expose to controlled humidity (30–70% RH) and track mass changes .

[Advanced] What strategies mitigate competing side reactions in catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.